1-{6-[2-(cyclohexylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide
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Overview
Description
1-{6-[(CYCLOHEXYLCARBAMOYL)METHYL]-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core, a cyclohexylcarbamoyl group, and a cyclopropylpiperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-{6-[(CYCLOHEXYLCARBAMOYL)METHYL]-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thiazolo[4,5-d]pyrimidine Core: This step involves the condensation of a pyrimidine derivative with a thiazole precursor under specific reaction conditions, such as the use of a strong base and a suitable solvent.
Introduction of the Cyclohexylcarbamoyl Group: The cyclohexylcarbamoyl group is introduced through a nucleophilic substitution reaction, where a cyclohexylamine derivative reacts with an appropriate electrophilic intermediate.
Attachment of the Cyclopropylpiperidine Moiety: The final step involves the coupling of the cyclopropylpiperidine moiety to the thiazolo[4,5-d]pyrimidine core, typically through an amide bond formation reaction.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-{6-[(CYCLOHEXYLCARBAMOYL)METHYL]-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{6-[(CYCLOHEXYLCARBAMOYL)METHYL]-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{6-[(CYCLOHEXYLCARBAMOYL)METHYL]-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
1-{6-[(CYCLOHEXYLCARBAMOYL)METHYL]-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Thiazolopyrimidine Derivatives: These compounds share the thiazolo[4,5-d]pyrimidine core and exhibit similar biological activities.
Cyclohexylcarbamoyl Derivatives: Compounds with the cyclohexylcarbamoyl group are known for their potential therapeutic properties.
Cyclopropylpiperidine Derivatives: These compounds are studied for their unique structural features and biological activities.
The uniqueness of 1-{6-[(CYCLOHEXYLCARBAMOYL)METHYL]-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL}-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE lies in its combination of these structural elements, which contribute to its diverse range of applications and potential therapeutic benefits.
Properties
Molecular Formula |
C22H30N6O3S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
1-[6-[2-(cyclohexylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-cyclopropylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H30N6O3S/c29-17(24-15-4-2-1-3-5-15)12-28-13-23-19-18(21(28)31)32-22(26-19)27-10-8-14(9-11-27)20(30)25-16-6-7-16/h13-16H,1-12H2,(H,24,29)(H,25,30) |
InChI Key |
MILAOKPNUGROCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC5CC5 |
Origin of Product |
United States |
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